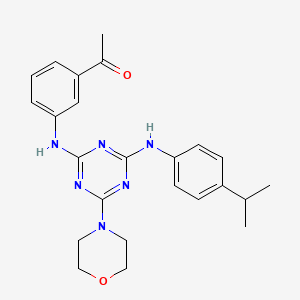

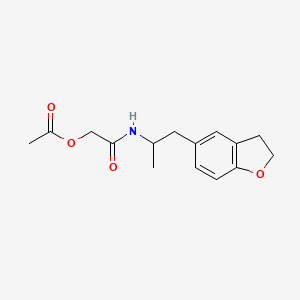

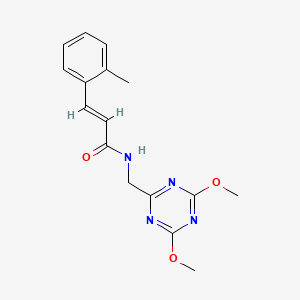

![molecular formula C16H18F3N3OS B2667319 N-(1-cyanocyclopentyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide CAS No. 1197481-94-9](/img/structure/B2667319.png)

N-(1-cyanocyclopentyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-cyanocyclopentyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide, often referred to as CCPTA , is a synthetic organic compound. Its chemical structure combines a cyclopentyl group, a trifluoroethyl -substituted phenyl ring, and an aminoacetamide moiety. The nitrile group (cyanocyclopentyl) confers reactivity and potential pharmacological properties.

Synthesis Analysis

The synthesis of CCPTA involves several steps, including cyclization, functional group transformations, and amide formation. Researchers have reported various synthetic routes, but a common approach includes the following:

- Cyclization : Starting from a suitable precursor, cyclization of the cyclopentyl ring forms the core structure.

- Trifluoroethylation : Introduction of the trifluoroethyl group onto the phenyl ring.

- Amination : The amino group is introduced via amide formation with an appropriate amine.

Molecular Structure Analysis

CCPTA’s molecular formula is C₁₈H₁₆F₃N₂OS . Its three-dimensional structure reveals the spatial arrangement of atoms, which influences its interactions with biological targets. The trifluoroethyl group enhances lipophilicity, potentially affecting drug distribution.

Chemical Reactions Analysis

CCPTA can participate in various chemical reactions:

- Hydrolysis : The amide bond can undergo hydrolysis under specific conditions.

- Substitution Reactions : The trifluoroethyl group may undergo nucleophilic substitution reactions.

- Reductive Processes : Reduction of the nitrile group could yield an amine.

Physical And Chemical Properties Analysis

- Melting Point : CCPTA typically melts at a specific temperature (exact value varies).

- Solubility : It exhibits solubility in organic solvents (e.g., dichloromethane, ethanol).

- Stability : CCPTA is stable under certain conditions but may degrade in others (e.g., acidic or basic environments).

Safety And Hazards

- Toxicity : Limited toxicity data are available. Exercise caution during handling.

- Environmental Impact : Assess its environmental persistence and potential harm.

- Health Risks : Use appropriate protective measures (gloves, eyewear) when working with CCPTA.

Direcciones Futuras

- Biological Activity : Investigate CCPTA’s pharmacological effects (e.g., anticancer, antimicrobial).

- Structure-Activity Relationship : Explore structural modifications for improved properties.

- Formulation : Develop suitable formulations (e.g., oral, injectable) for potential therapeutic use.

Propiedades

IUPAC Name |

N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethylsulfanyl)anilino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3OS/c17-16(18,19)11-24-13-6-2-1-5-12(13)21-9-14(23)22-15(10-20)7-3-4-8-15/h1-2,5-6,21H,3-4,7-9,11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHUMVKMYQIKNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)CNC2=CC=CC=C2SCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyanocyclopentyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

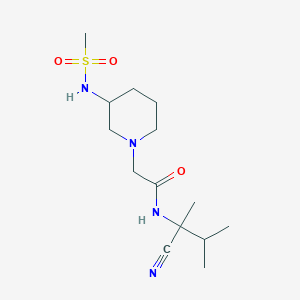

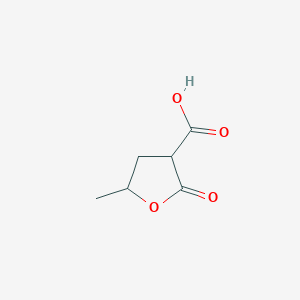

![N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide](/img/structure/B2667244.png)

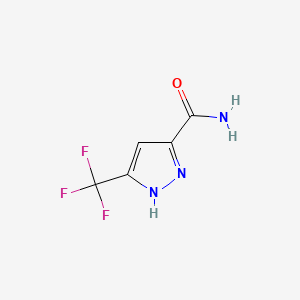

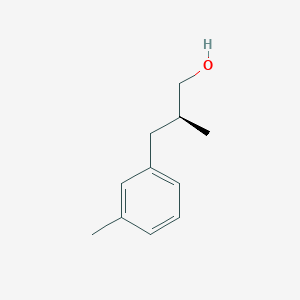

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2667248.png)

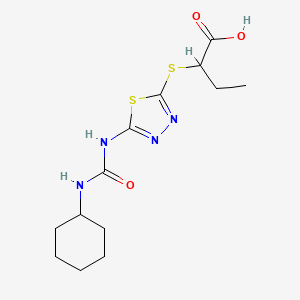

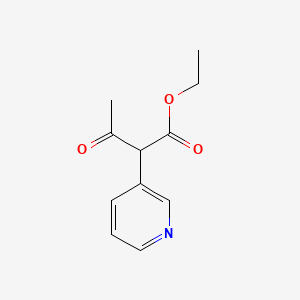

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2667249.png)

![3-methyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2667259.png)